(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid
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Overview
Description
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid, also known as DFCPA, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of cyclopentylpropanoic acid and is structurally similar to other amino acid neurotransmitters such as GABA and glycine.
Scientific Research Applications
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been shown to have potential therapeutic applications in various neurological disorders such as epilepsy and chronic pain. It acts as a positive allosteric modulator of GABA-B receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to enhance the analgesic effects of morphine and reduce the development of tolerance to the drug. Additionally, this compound has been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Mechanism of Action
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid acts as a positive allosteric modulator of GABA-B receptors, which are metabotropic receptors that regulate neuronal excitability. When GABA-B receptors are activated by GABA, they inhibit the release of neurotransmitters such as glutamate and dopamine, which are involved in the transmission of pain signals. This compound enhances the activity of GABA-B receptors, resulting in increased inhibition of neurotransmitter release and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of chronic pain. It enhances the analgesic effects of morphine and reduces the development of tolerance to the drug. This compound has also been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of pure this compound. Additionally, this compound has been shown to have potent and specific effects on GABA-B receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid. One potential application is in the treatment of chronic pain, where this compound could be used to enhance the analgesic effects of opioids and reduce the development of tolerance. Additionally, this compound could be explored as a potential treatment for anxiety disorders, where it has been shown to have anxiolytic effects in animal models. Further research could also investigate the potential use of this compound in the treatment of epilepsy and other neurological disorders that involve GABA-B receptors. Finally, future research could aim to develop more soluble forms of this compound that would be easier to administer in experiments.
Synthesis Methods
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2,2-difluoropropionyl chloride. The resulting intermediate is then treated with hydrochloric acid to yield this compound. This synthesis method has been well-established and has been used by many researchers to obtain pure this compound for their experiments.
properties
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)6-3-2-4-8(6,9)10/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIRHXDRIWUJZ-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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